molecular formula C10H21ClN2O3 B15279672 tert-Butyl (4-hydroxypyrrolidin-3-yl)(methyl)carbamate hydrochloride

tert-Butyl (4-hydroxypyrrolidin-3-yl)(methyl)carbamate hydrochloride

Cat. No.: B15279672
M. Wt: 252.74 g/mol
InChI Key: WZWJOGJRPAKJND-UHFFFAOYSA-N
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Description

tert-Butyl (4-hydroxypyrrolidin-3-yl)(methyl)carbamate hydrochloride is a chemical compound with the molecular formula C9H19ClN2O3. It is often used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

tert-Butyl (4-hydroxypyrrolidin-3-yl)(methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (4-hydroxypyrrolidin-3-yl)(methyl)carbamate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxypyrrolidin-3-yl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to changes in cellular pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl (4-hydroxypyrrolidin-3-yl)(methyl)carbamate hydrochloride can be compared with similar compounds such as:

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. The unique properties of this compound make it particularly valuable in certain research and industrial contexts.

Properties

Molecular Formula

C10H21ClN2O3

Molecular Weight

252.74 g/mol

IUPAC Name

tert-butyl N-(4-hydroxypyrrolidin-3-yl)-N-methylcarbamate;hydrochloride

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12(4)7-5-11-6-8(7)13;/h7-8,11,13H,5-6H2,1-4H3;1H

InChI Key

WZWJOGJRPAKJND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CNCC1O.Cl

Origin of Product

United States

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